molecular formula C8H8FNO2 B6597504 2-fluoro-1,5-dimethyl-3-nitrobenzene CAS No. 320-74-1

2-fluoro-1,5-dimethyl-3-nitrobenzene

Cat. No.: B6597504
CAS No.: 320-74-1
M. Wt: 169.15 g/mol
InChI Key: QOMYCNBCBLXUSX-UHFFFAOYSA-N
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Description

2-Fluoro-1,5-dimethyl-3-nitrobenzene is an organic compound with the molecular formula C8H8FNO2. It is a derivative of benzene, characterized by the presence of a fluorine atom, two methyl groups, and a nitro group attached to the benzene ring. This compound is typically a colorless to pale yellow crystalline solid and is used primarily in organic synthesis as an intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-1,5-dimethyl-3-nitrobenzene typically involves the nitration and fluorination of 1,3-dimethylbenzene. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and reagent concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1,5-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

Major Products:

    Electrophilic Substitution: Halogenated derivatives of this compound.

    Nucleophilic Substitution: Substituted derivatives where the fluorine atom is replaced by nucleophiles.

    Reduction: 2-fluoro-1,5-dimethyl-3-aminobenzene.

Scientific Research Applications

2-Fluoro-1,5-dimethyl-3-nitrobenzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: In the development of fluorescent probes and labeling agents due to its aromatic structure and functional groups.

    Medicine: Potential use in the synthesis of pharmaceutical compounds, particularly those requiring specific aromatic substitutions.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-fluoro-1,5-dimethyl-3-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The nitro group, being electron-withdrawing, influences the reactivity of the aromatic ring, making it less reactive towards electrophiles but more susceptible to nucleophilic attack. The fluorine atom can be displaced by nucleophiles, facilitating nucleophilic aromatic substitution reactions .

Comparison with Similar Compounds

  • 2-Fluoro-1,3-dimethyl-5-nitrobenzene
  • 1-Fluoro-2,6-dimethyl-4-nitrobenzene
  • 3,5-Dimethyl-4-fluoronitrobenzene

Comparison: 2-Fluoro-1,5-dimethyl-3-nitrobenzene is unique due to the specific positioning of its substituents, which affects its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different reactivity patterns in electrophilic and nucleophilic substitution reactions due to the electronic effects of the substituents .

Properties

IUPAC Name

2-fluoro-1,5-dimethyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMYCNBCBLXUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291617
Record name 2-Fluoro-1,5-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320-74-1
Record name 2-Fluoro-1,5-dimethyl-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-1,5-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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